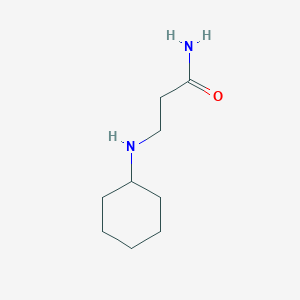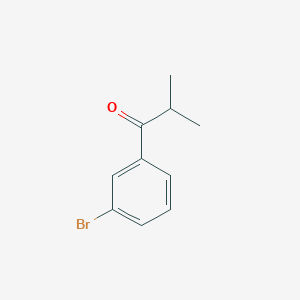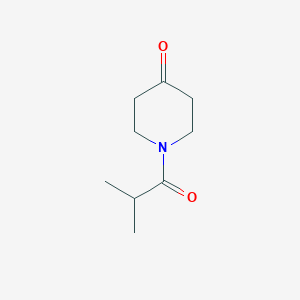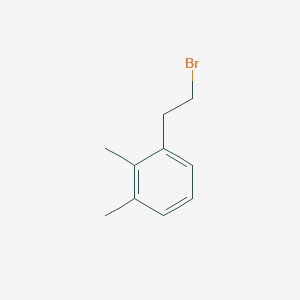
2-Bromo-4-(trifluoromethoxy)phenol
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethoxy)phenol is a chemical compound that is part of a broader class of bromophenols. These compounds are characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a phenol ring. Bromophenols are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of substituted phenols, such as 2-Bromo-4-(trifluoromethoxy)phenol, can be achieved through methods like directed ortho-lithiation, which allows for the introduction of various electrophiles to the phenol ring. The synthesis process is facilitated by the use of protecting groups and can result in good to excellent yields . Additionally, oxidative bromination has been employed to synthesize related compounds, such as 2-Bromo-4-methylphenol, under low-temperature conditions to achieve high yields .
Molecular Structure Analysis
While the specific molecular structure of 2-Bromo-4-(trifluoromethoxy)phenol is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray single-crystal diffraction . These studies provide insights into the crystallographic parameters and molecular geometry, which can be compared with theoretical calculations using methods like density functional theory (DFT).
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including electrophilic aromatic substitutions. For instance, phenols can be functionalized with trifluoromethylthiol groups in a para-selective manner, and subsequent reactions can lead to the formation of additional derivatives . The presence of a bromine atom on the phenol ring can also facilitate further transformations, such as halogenation, nitration, and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols depend on the substituents present on the phenol ring. These properties can include solubility, melting and boiling points, and reactivity towards other chemicals. The introduction of electron-withdrawing groups like trifluoromethoxy can influence the acidity of the phenol and its behavior in chemical reactions . Additionally, the presence of a bromine atom can make the compound susceptible to nucleophilic attack and facilitate further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Formation
- 2-Bromo-4-(trifluoromethoxy)phenol plays a role in the chemical synthesis of various organic compounds. For instance, it is involved in generating specific phenyllithium intermediates, which can be utilized to synthesize naphthalenes and naphthols with potential applications in material science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Environmental Toxicology
- 2-Bromo-4-(trifluoromethoxy)phenol is related to compounds like tribromophenols, which have significant environmental implications. Research in this area focuses on concentrations in the environment, toxicokinetics, and toxicodynamics, highlighting the importance of understanding the environmental impact of such compounds (Koch & Sures, 2018).
Organic Chemistry and Reaction Mechanisms
- Studies have explored the reaction mechanisms involving bromophenols, including 2-Bromo-4-(trifluoromethoxy)phenol. Such research provides insights into the isomerization, disproportionation, and rearrangement reactions of bromophenols, contributing to a deeper understanding of organic chemistry and synthesis (Fischer & Henderson, 1983).
Material Science
- In material science, derivatives of bromophenols like 2-Bromo-4-(trifluoromethoxy)phenol are used to enhance the properties of polymers, particularly in terms of chemical and thermal stability. This application is crucial for developing advanced materials with specific performance characteristics (Wang & Mendoza, 1991).
Water Treatment and Environmental Chemistry
- Bromophenols, including similar compounds to 2-Bromo-4-(trifluoromethoxy)phenol, are studied for their formation during water treatment processes. This research is vital for understanding and mitigating potential environmental and health risks associated with water chlorination and other treatment methods (Sweetman & Simmons, 1980).
Safety And Hazards
“2-Bromo-4-(trifluoromethoxy)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSCBQZMCFSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616115 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethoxy)phenol | |
CAS RN |
200956-13-4 | |
| Record name | 2-Bromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

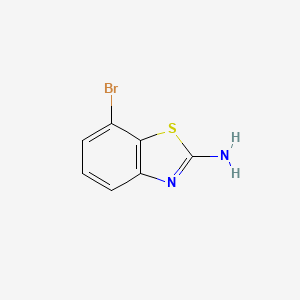
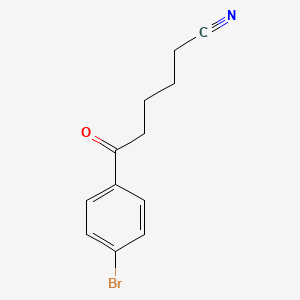
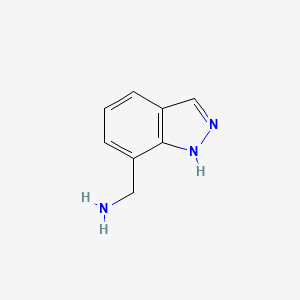
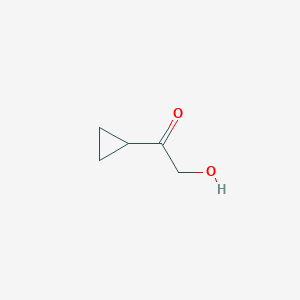
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)
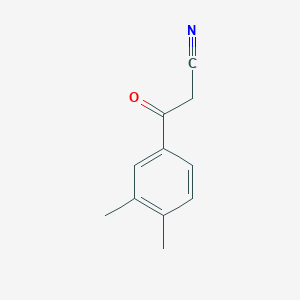
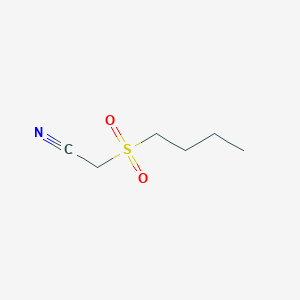
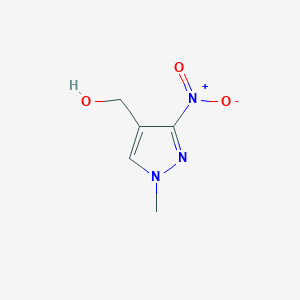
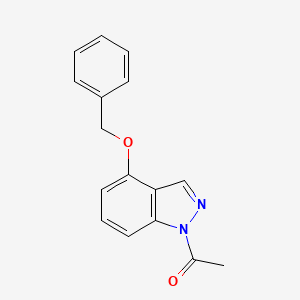
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)
